![molecular formula C16H22O4S B14187552 Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate CAS No. 926657-79-6](/img/structure/B14187552.png)
Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate is an organic compound with a complex structure that includes a benzyloxy group, a sulfanyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate typically involves multi-step organic reactions. The reaction conditions often involve the use of solvents like toluene and reagents such as potassium hydroxide and methyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-Tris(benzyloxy)benzoate: Similar in having benzyloxy groups but differs in the core structure.
Thiazole derivatives: Share the sulfur-containing ring but differ in overall structure and properties.
Uniqueness
Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
926657-79-6 |
|---|---|
Molecular Formula |
C16H22O4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 3-(1-oxo-5-phenylmethoxypentan-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C16H22O4S/c1-19-16(18)9-11-21-15(12-17)8-5-10-20-13-14-6-3-2-4-7-14/h2-4,6-7,12,15H,5,8-11,13H2,1H3 |
InChI Key |
DVRUOYIPHUEMAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC(CCCOCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B14187469.png)
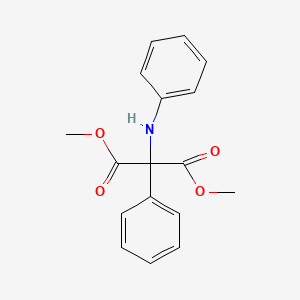
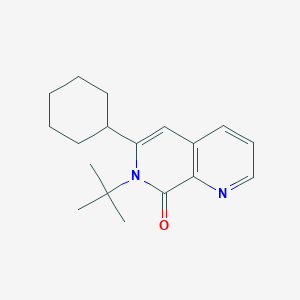
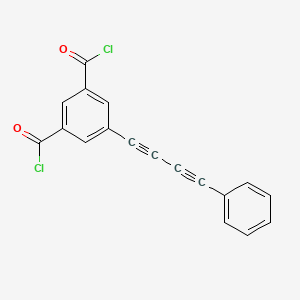
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
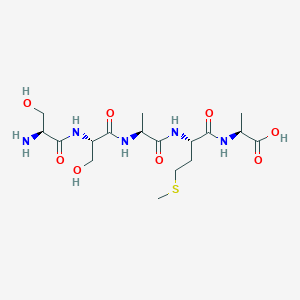
![9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one](/img/structure/B14187504.png)
![(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid](/img/structure/B14187509.png)
![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
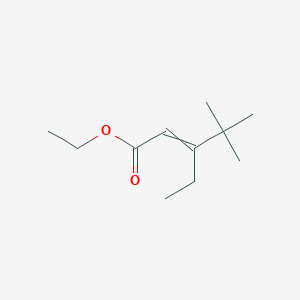
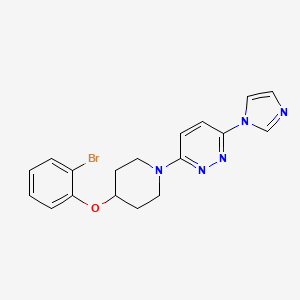
![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)
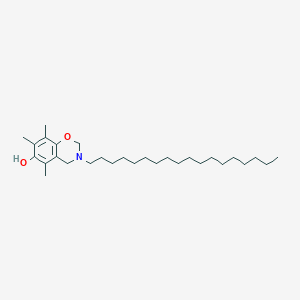
![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)
